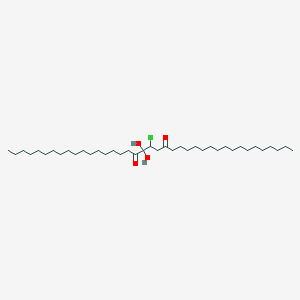
rac-1,3-Distearoyl-2-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-1,3-Distearoyl-2-chloropropanediol” is a biochemical reagent . It has the molecular formula C39H75ClO4 and a molecular weight of 643.46 . It is used for proteomics research .
Physical And Chemical Properties Analysis
“rac-1,3-Distearoyl-2-chloropropanediol” is a solid substance . It has a melting point of 51-53°C . It should be stored at -20°C .Applications De Recherche Scientifique
Detection and Quantification in Food Products
rac-1,3-Distearoyl-2-chloropropanediol is primarily investigated in the context of food safety and quality. For instance, a study by Thanh et al. (2019) focuses on the simultaneous determination of fatty acid esters of 2-chloro-1,3-propanediol (2-MCPD) in vegetable oils using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This research highlights the importance of detecting and quantifying these compounds, including rac-1,3-Distearoyl-2-chloropropanediol, in food items due to their potential toxicity (Thanh et al., 2019).
Stereospecific Analysis in Dairy Products
In the dairy industry, the stereospecific analysis of fatty acid esters, including rac-1,3-Distearoyl-2-chloropropanediol, has been conducted. Myher et al. (1986) performed a detailed analysis of these esters isolated from goat milk fat. Their study utilized techniques such as phospholipase C for the analysis, which is crucial for understanding the stereochemistry of these compounds in dairy products (Myher et al., 1986).
Analysis of Polymorphic Forms in Molecular Compounds
The study of rac-1,3-Distearoyl-2-chloropropanediol also extends to the examination of its polymorphic forms in molecular compounds. Takeuchi et al. (2002) investigated the crystallization kinetics of polymorphic forms of molecular compounds constructed by 1,3-distearoyl-2-oleoyl-sn-glycerol and 1,2-distearoyl-3-oleoyl-rac-glycerol. Their research offers insights into the behavior of these forms, which is significant for applications in material science and food technology (Takeuchi et al., 2002).
Improvements in Analytical Methods
The development and validation of improved analytical methods for determining compounds like rac-1,3-Distearoyl-2-chloropropanediol are also a focus area. For example, Mezouari et al. (2015) developed an enhanced method for determining chloropropanols in paper-type food packaging, which includes rac-1,3-Distearoyl-2-chloropropanediol. This research is crucial for ensuring the safety and quality of food packaging materials (Mezouari et al., 2015).
Mécanisme D'action
Target of Action
Rac-1,3-Distearoyl-2-chloropropanediol, also known as 20-chloro-19,19-dihydroxynonatriacontane-18,22-dione, is a biochemical reagent The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that the compound is a lipid, a combination of stearic acid chains bound to 2-chloropropane at the sn-1 and sn-2 positions . .
Propriétés
IUPAC Name |
20-chloro-19,19-dihydroxynonatriacontane-18,22-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)35-37(40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,43-44H,3-35H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICQUBSDWEUQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCCCC)(O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4h-[1,3,4]Thiadiazino[4,5-a]benzimidazole](/img/structure/B583351.png)


![N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide](/img/structure/B583356.png)
![2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B583357.png)


![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)

